molecular formula C13H11ClN6OS2 B2412389 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 924828-41-1

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2412389
CAS No.: 924828-41-1
M. Wt: 366.84
InChI Key: LBLCZMXCZQJHAU-UHFFFAOYSA-N
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Description

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thioether compound to introduce the thio group.

    Amidation: The final step involves the reaction of the thioether-tetrazole intermediate with thiazole-2-carboxylic acid or its derivatives under appropriate conditions to form the desired propanamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents that are suitable for large-scale synthesis.

Chemical Reactions Analysis

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.

    Materials Science: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The thiazole ring and chlorophenyl group contribute to the overall binding affinity and specificity by interacting with hydrophobic or aromatic regions of the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide include:

    Tetrazole Derivatives: Compounds with a tetrazole ring, such as 5-(4-chlorophenyl)-1H-tetrazole, which may have similar binding properties but lack the thioether and thiazole functionalities.

    Thiazole Derivatives: Compounds like 2-(4-chlorophenyl)thiazole, which share the thiazole ring but do not have the tetrazole moiety.

    Chlorophenyl Derivatives: Compounds such as 4-chlorophenylamine, which contain the chlorophenyl group but lack the tetrazole and thiazole rings.

The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS2/c14-9-1-3-10(4-2-9)20-13(17-18-19-20)23-7-5-11(21)16-12-15-6-8-22-12/h1-4,6,8H,5,7H2,(H,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLCZMXCZQJHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCCC(=O)NC3=NC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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